molecular formula C10H18O2 B1605317 2,7-Decahydronaphthalenediol CAS No. 20917-99-1

2,7-Decahydronaphthalenediol

Cat. No.: B1605317
CAS No.: 20917-99-1
M. Wt: 170.25 g/mol
InChI Key: ALMLVUGGLRJZPE-UHFFFAOYSA-N
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Description

2,7-Decahydronaphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of decahydronaphthalene, featuring two hydroxyl groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Decahydronaphthalenediol typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 2,7-dihydroxynaphthalene under high pressure and temperature conditions. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Decahydronaphthalenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be further reduced to form decahydronaphthalene derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 2,7-decanone or 2,7-decanoic acid.

    Reduction: Formation of decahydronaphthalene.

    Substitution: Formation of 2,7-dihalodecahydronaphthalene or 2,7-dialkylated decahydronaphthalene.

Scientific Research Applications

2,7-Decahydronaphthalenediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and plasticizers.

Mechanism of Action

The mechanism of action of 2,7-Decahydronaphthalenediol involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

    2,7-Dihydroxynaphthalene: A precursor in the synthesis of 2,7-Decahydronaphthalenediol, featuring similar hydroxyl group positions but lacking the hydrogenated ring structure.

    Decahydronaphthalene: A fully hydrogenated naphthalene derivative without hydroxyl groups, used as a solvent and in the synthesis of other organic compounds.

Uniqueness: this compound is unique due to its specific hydroxyl group positioning and hydrogenated ring structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMLVUGGLRJZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943178
Record name Decahydronaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20917-99-1
Record name NSC143361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decahydronaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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